molecular formula C20H25FN2O3 B246995 3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE

3-[(3,4-DIMETHOXYPHENETHYL)(METHYL)AMINO]-N~1~-(4-FLUOROPHENYL)PROPANAMIDE

Cat. No.: B246995
M. Wt: 360.4 g/mol
InChI Key: VNVJOFNEKLTAFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-fluorophenyl)propanamide is a complex organic compound characterized by its unique chemical structure. This compound features a combination of aromatic rings, an amine group, and a fluorinated phenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-fluorophenyl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-fluorophenyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Substituted aromatic compounds

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(3,4-dimethoxyphenyl)ethylamino]-N-(4-fluorophenyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H25FN2O3

Molecular Weight

360.4 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(4-fluorophenyl)propanamide

InChI

InChI=1S/C20H25FN2O3/c1-23(12-10-15-4-9-18(25-2)19(14-15)26-3)13-11-20(24)22-17-7-5-16(21)6-8-17/h4-9,14H,10-13H2,1-3H3,(H,22,24)

InChI Key

VNVJOFNEKLTAFX-UHFFFAOYSA-N

SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

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